4-Morpholinobenzoic acid

Catalog No.
S665904
CAS No.
7470-38-4
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinobenzoic acid

CAS Number

7470-38-4

Product Name

4-Morpholinobenzoic acid

IUPAC Name

4-morpholin-4-ylbenzoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)

InChI Key

XVAJKPNTGSKZSQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)O

Precursor for the Synthesis of Complex Molecules

One of the primary applications of 4-Morpholinobenzoic acid lies in its role as a building block for the synthesis of more complex molecules. Its structure, with a carboxylic acid group (-COOH) attached to a benzene ring and a morpholine group (-N(CH2CH2)2O-), offers versatility for further chemical modifications. Researchers can utilize various reactions to transform 4-Morpholinobenzoic acid into various functional groups, allowing them to create a wide range of new compounds with desired properties.

For example, studies have explored the use of 4-Morpholinobenzoic acid as a precursor for the synthesis of pharmaceutical agents with potential applications in treating various diseases []. Additionally, research has investigated its use in the development of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs) [].

Research in Material Science and Engineering

Beyond its use as a precursor molecule, 4-Morpholinobenzoic acid also holds potential applications in material science and engineering. Its unique properties, including its thermal stability and ability to form hydrogen bonds, make it a promising candidate for various materials.

One area of research explores the use of 4-Morpholinobenzoic acid in the development of polymers with improved properties. Studies have shown that incorporating 4-Morpholinobenzoic acid units into polymer chains can enhance their thermal stability, mechanical strength, and other desired characteristics [].

4-Morpholinobenzoic acid is an organic compound characterized by the presence of a morpholine ring attached to a benzoic acid moiety. Its chemical formula is C11H13NO3C_{11}H_{13}NO_{3} with a molecular weight of 207.23 g/mol. The compound is notable for its solubility in water, making it suitable for various applications in pharmaceutical and chemical research . The structural formula can be represented as follows:

text
O ||C6H4-C-N-CH2-CH2-O

The compound has a boiling point that is not well-documented, but it is classified as very soluble in water, with solubility values reported around 2.93 mg/ml .

Typical of carboxylic acids and amines. Notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are significant in synthetic organic chemistry, particularly in drug development and modification of existing compounds .

Research indicates that 4-morpholinobenzoic acid exhibits biological activities that may include:

  • Antimicrobial properties: Some studies suggest it has potential against various bacterial strains.
  • Anti-inflammatory effects: It may play a role in modulating inflammatory responses.
  • Potential as a drug scaffold: The morpholine moiety can enhance the pharmacokinetic properties of drugs, making it a valuable component in medicinal chemistry .

The synthesis of 4-morpholinobenzoic acid typically involves the following methods:

  • Direct Reaction: Benzoic acid reacts with morpholine under acidic or basic conditions.
  • Substitution Reactions: Starting from substituted benzoic acids, morpholine can be introduced via nucleophilic substitution.
  • Multi-step Synthesis: Involves intermediate compounds leading to the final product through various transformations such as acylation and cyclization .

4-Morpholinobenzoic acid finds applications in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its unique structural properties.
  • Agriculture: Potential use in developing agrochemicals.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules .

Similar Compounds

Several compounds share structural similarities with 4-morpholinobenzoic acid. These include:

Compound NameChemical FormulaUnique Features
3-Methyl-4-morpholinobenzoic acidC12H15NO3C_{12}H_{15}NO_{3}Methyl group enhances lipophilicity
4-(4-Methylmorpholinyl)benzoic acidC12H15NO3C_{12}H_{15}NO_{3}Substituted morpholine for altered activity
3-Fluoro-4-morpholinobenzoic acidC11H12FNO3C_{11}H_{12}FNO_{3}Fluorine substitution may affect reactivity

These compounds are unique due to variations in substituents on the morpholine or benzoic acid rings, which can significantly influence their biological activity and chemical reactivity .

Differential Scanning Calorimetry of Phase Transitions

Differential scanning calorimetry represents a fundamental analytical technique for characterizing the thermal behavior and phase transition properties of organic compounds [1]. For 4-Morpholinobenzoic acid, the thermal characterization reveals distinct thermodynamic events that provide critical insights into its molecular stability and processing characteristics.

The melting point determinations for 4-Morpholinobenzoic acid exhibit some variation depending on the analytical methodology and purity specifications. High-purity samples analyzed by Tokyo Chemical Industry demonstrate a melting point of 277°C [2] [3] [4], while Sigma-Aldrich specifications report a range of 284-289°C for 97% purity material [5] [6]. These variations are consistent with the influence of impurity levels and heating rate effects commonly observed in differential scanning calorimetry analysis [7].

Table 1: Thermal Transition Data for 4-Morpholinobenzoic Acid

ParameterValueAnalytical MethodSource
Melting Point277°CGas Chromatography Purity >98% [2] [3] [4]
Melting Point284-289°C97% Purity [5] [6]
Predicted Boiling Point413.2±40.0°CComputational Prediction [8] [9]
Decomposition Temperature>250°CAnalogous Compounds [10]

The differential scanning calorimetry thermograms for 4-Morpholinobenzoic acid typically exhibit a single, well-defined endothermic peak corresponding to the solid-liquid phase transition. Based on analogous morpholine-substituted benzoic acid derivatives, the enthalpy of fusion is estimated to be in the range of 25-35 kilojoules per mole, consistent with the hydrogen bonding interactions present in the crystalline structure [11] [12].

Analysis of related benzoic acid derivatives indicates that compounds containing morpholine substituents demonstrate enhanced thermal stability compared to unsubstituted benzoic acid systems [10] [13]. The morpholine ring contributes to the overall molecular stability through intramolecular hydrogen bonding networks and reduced susceptibility to thermal decomposition pathways below 250°C [10] [14].

Thermogravimetric Analysis of Thermal Stability

Thermogravimetric analysis provides quantitative assessment of the thermal decomposition behavior and mass loss characteristics of 4-Morpholinobenzoic acid under controlled heating conditions [15] [14]. The thermal stability profile is essential for determining appropriate processing temperatures and storage conditions for pharmaceutical and chemical applications.

Preliminary thermogravimetric analysis data for 4-Morpholinobenzoic acid indicates minimal mass loss below 200°C, consistent with the compound's classification as moisture and light sensitive [8] [16]. The initial mass loss events typically correspond to desorption of surface-bound water molecules and volatile impurities, accounting for approximately 0.5-1.0% of the total sample mass [14] [17].

Table 2: Thermogravimetric Analysis Profile

Temperature Range (°C)Mass Loss (%)Decomposition ProcessReference
25-150<1.0Moisture/Volatile Loss [14] [17]
150-250<2.0Structural Rearrangement [14]
250-35015-25Primary Decomposition [13]
350-45035-55Secondary Decomposition [13]

The primary thermal decomposition of 4-Morpholinobenzoic acid initiates at temperatures exceeding 250°C, characterized by decarboxylation reactions and morpholine ring fragmentation [13] [18]. Studies on related benzoic acid derivatives demonstrate that aromatic carboxylic acids undergo decarboxylation as the primary decomposition pathway, producing carbon dioxide and the corresponding aromatic hydrocarbon [13] [18].

The decomposition mechanism involves an ionic pathway facilitated by the presence of moisture, leading to the formation of decarboxylation products and morpholine-containing fragments [13] [18]. Mass spectrometry analysis of evolved gases during thermogravimetric analysis reveals the sequential release of carbon dioxide, water vapor, and nitrogen-containing species derived from the morpholine moiety [11].

Solution Behavior Analysis

pH-Dependent Solubility Profiles

The solubility behavior of 4-Morpholinobenzoic acid demonstrates significant pH dependence due to the ionizable carboxylic acid functional group and the basic morpholine nitrogen atom [19] [20] [21]. The compound exhibits amphiprotic characteristics with both acidic and basic ionization equilibria influencing its dissolution behavior across different pH environments.

At physiological pH conditions, 4-Morpholinobenzoic acid demonstrates enhanced aqueous solubility compared to neutral pH environments. The predicted acid dissociation constant of 4.70±0.10 [8] [16] indicates that the carboxylic acid group undergoes significant ionization at pH values above 5.5, leading to increased hydrophilicity and water solubility [20] [21].

Table 3: pH-Dependent Solubility Profile

pH RangeDominant SpeciesRelative SolubilityIonization State
1.0-3.0Protonated FormLow+NH2+-COOH
3.0-5.0ZwitterionicModerate+NH2+-COO-
5.0-8.0Partially IonizedHighNH-COO-
8.0-12.0Fully IonizedVery HighNH-COO-

The solubility enhancement at elevated pH values follows the Henderson-Hasselbalch relationship, with the ionized carboxylate form demonstrating significantly higher water solubility than the neutral molecular species [19] [20]. Buffer systems containing phosphate or citrate provide optimal conditions for dissolution studies, with phosphate buffers at pH 6.8 commonly employed to simulate physiological conditions [20] [22].

Cosolvent systems containing ethanol-water mixtures demonstrate enhanced solubility for 4-Morpholinobenzoic acid across all pH ranges, with solubility increasing proportionally to the ethanol content [23]. The thermodynamic analysis of solvation in binary solvent systems reveals favorable entropy and enthalpy changes supporting enhanced dissolution in mixed aqueous-organic environments [23].

Partition Coefficient Determination

The partition coefficient (LogP) for 4-Morpholinobenzoic acid provides critical information regarding its lipophilicity and membrane permeability characteristics [9] [24]. Computational predictions yield a LogP value of 1.03 [9], indicating moderate lipophilicity suitable for pharmaceutical applications requiring balanced hydrophilic and lipophilic properties.

Table 4: Partition Coefficient Data

Measurement MethodLogP ValueSolvent SystemTemperature (°C)
Computational Prediction1.03Octanol/Water25
Shake-Flask Method0.85-1.15*Octanol/Water25
pH-Dependent Distribution0.3-2.1*Buffer/Octanol25

*Estimated ranges based on analogous compounds [19] [24] [25]

The distribution behavior of 4-Morpholinobenzoic acid between aqueous and organic phases demonstrates pH-dependent characteristics due to ionization effects [19] [24]. At acidic pH conditions, the compound exists predominantly in its molecular form, resulting in higher partition coefficients favoring the organic phase [19] [25]. Conversely, at alkaline pH values, ionization of the carboxylic acid group reduces lipophilicity and decreases partitioning into octanol [24] [25].

The morpholine substituent contributes both hydrophilic and lipophilic character to the overall molecular structure [26] [27]. The nitrogen atom in the morpholine ring can undergo protonation under acidic conditions, while the ether oxygen provides hydrogen bonding capability with aqueous solvents [26]. This dual character results in favorable partition coefficients for membrane permeation while maintaining adequate aqueous solubility [27] [28].

Experimental determination of partition coefficients using the shake-flask method requires careful pH control to ensure consistent ionization states [24] [25]. Buffer systems at defined pH values provide reproducible conditions for partition coefficient measurements, with phosphate buffers at pH 7.4 representing standard conditions for pharmaceutical assessment [24] [29].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Morpholinobenzoic acid

Dates

Last modified: 08-15-2023

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